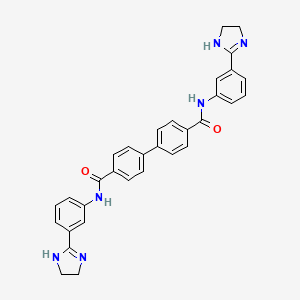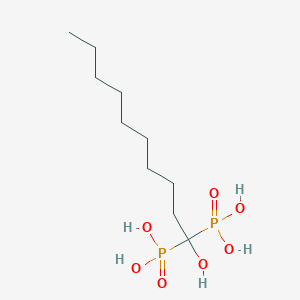![molecular formula C17H25NO4 B1667553 4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione CAS No. 51867-94-8](/img/structure/B1667553.png)
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione
Overview
Description
9-Methylstreptimidone is a glutarimide antibiotic known for its significant antifungal and antiyeast activities. It is a derivative of streptimidone, characterized by the presence of a 9-methyl group. The compound is produced by certain species of the genus Streptomyces, which are renowned for their ability to generate a wide range of bioactive secondary metabolites .
Mechanism of Action
Target of Action
9-Methylstreptimidone, also known as Antibiotic TS 885, is primarily targeted towards various fungi, including S. sake, S. fragilis, R. rubra, T. rubra, and C. albidus . It also exhibits antiviral activity against poliovirus, vesicular stomatitis virus (VSV), and Newcastle disease virus (NDV) .
Mode of Action
The compound interacts with its targets by inhibiting Nitric Oxide (NO) production and inducible Nitric Oxide Synthase (iNOS) expression in LPS-stimulated RAW264.7 cells . It also induces apoptosis in Jurkat cells and adult T-cell leukemia cells .
Biochemical Pathways
It is known that the compound has a significant impact on the production of nitric oxide (no) and the expression of inducible nitric oxide synthase (inos), suggesting that it may affect pathways related to these molecules .
Result of Action
The primary result of 9-Methylstreptimidone’s action is the inhibition of NO production and iNOS expression in LPS-stimulated RAW264.7 cells . This leads to a decrease in the proliferation of these cells. Additionally, the compound induces apoptosis in Jurkat cells and adult T-cell leukemia cells , leading to a reduction in the number of these cells.
Action Environment
The action of 9-Methylstreptimidone can be influenced by various environmental factors. For instance, the compound exhibits high antiyeast and antifungal activity in a streptomycete fermentation environment . .
Biochemical Analysis
Biochemical Properties
9-Methylstreptimidone plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit nitric oxide production and inducible nitric oxide synthase expression in lipopolysaccharide-stimulated RAW264.7 cells . Additionally, 9-Methylstreptimidone induces apoptosis in Jurkat cells and adult T-cell leukemia cells . These interactions highlight its potential as a therapeutic agent in modulating immune responses and targeting cancer cells.
Cellular Effects
The effects of 9-Methylstreptimidone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 9-Methylstreptimidone has been observed to induce apoptosis in cancer cells, thereby inhibiting their proliferation . Furthermore, it affects the expression of genes involved in immune responses, making it a potential candidate for treating inflammatory conditions .
Molecular Mechanism
At the molecular level, 9-Methylstreptimidone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits inducible nitric oxide synthase, reducing nitric oxide production in immune cells . Additionally, 9-Methylstreptimidone induces changes in gene expression, promoting apoptosis in cancer cells and modulating immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Methylstreptimidone change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that 9-Methylstreptimidone remains stable under specific conditions, maintaining its bioactivity over extended periods
Dosage Effects in Animal Models
The effects of 9-Methylstreptimidone vary with different dosages in animal models. At lower doses, it exhibits potent antifungal and antiviral activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dose for safe and effective use .
Metabolic Pathways
9-Methylstreptimidone is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels, influencing cellular metabolism. The compound’s interaction with specific enzymes, such as inducible nitric oxide synthase, underscores its role in modulating metabolic pathways related to immune responses and inflammation .
Transport and Distribution
Within cells and tissues, 9-Methylstreptimidone is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its bioavailability and therapeutic efficacy . Understanding the transport and distribution mechanisms of 9-Methylstreptimidone is crucial for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 9-Methylstreptimidone plays a vital role in its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects. For instance, its localization in the cytoplasm and nucleus is essential for modulating gene expression and inducing apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylstreptimidone involves the fermentation of Streptomyces species. The process typically includes the following steps:
Fermentation: The producing strain, such as Streptomyces sp. HS-NF-780, is cultured in a suitable medium.
Isolation: The compound is isolated from the culture broth using techniques like liquid chromatography-mass spectrometry (LC-MS) guided screening.
Industrial Production Methods: Industrial production of 9-Methylstreptimidone follows similar fermentation and isolation techniques but on a larger scale. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, is crucial for maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 9-Methylstreptimidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxy derivatives.
Reduction: Reduction reactions can modify the glutarimide ring.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Hydroxyiso-9-methylstreptimidone: Formed through oxidation.
9-Methylstreptimidone 2-α-D-glucopyranoside: Formed through glycosylation reactions.
Scientific Research Applications
9-Methylstreptimidone has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying glutarimide antibiotics and their derivatives.
Biology: Investigated for its antifungal and antiyeast properties, making it a potential candidate for developing new antifungal agents.
Medicine: Explored for its cytotoxic activity against certain cancer cell lines, including adult T-cell leukemia cells.
Industry: Potential use in agricultural and pharmaceutical industries due to its bioactive properties
Comparison with Similar Compounds
Streptimidone: The parent compound of 9-Methylstreptimidone, lacking the 9-methyl group.
Cycloheximide: Another glutarimide antibiotic with similar antifungal properties.
Migrastatin: A glutarimide-containing polyketide with notable antifungal activity
Uniqueness: 9-Methylstreptimidone is unique due to its enhanced antifungal activity compared to streptimidone. The presence of the 9-methyl group contributes to its higher potency and broader spectrum of activity against various fungal species .
Properties
IUPAC Name |
4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-4-5-11(2)6-12(3)15(20)10-14(19)7-13-8-16(21)18-17(22)9-13/h4-6,12-14,19H,7-10H2,1-3H3,(H,18,21,22)/b5-4-,11-6+/t12-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUBIBZJAGAIBW-WGEALTPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=CC(C)C(=O)CC(CC1CC(=O)NC(=O)C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C(=C\[C@H](C)C(=O)C[C@@H](CC1CC(=O)NC(=O)C1)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401314773 | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51867-94-8 | |
| Record name | 9-Methylstreptimidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51867-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylstreptimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401314773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1-Hydroxy-1-phosphono-2-[1,1';4',1'']terphenyl-3-yl-ethyl)-phosphonic acid](/img/structure/B1667481.png)
![[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)

![[1-Hydroxy-2-[3-[3-(naphthalen-2-ylsulfonylamino)phenyl]phenyl]-1-phosphonoethyl]phosphonic acid](/img/structure/B1667484.png)






